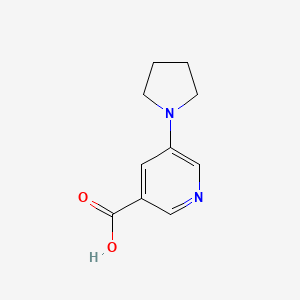

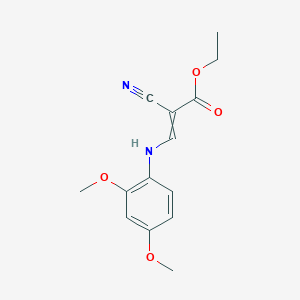

acetic acid CAS No. 50740-38-0](/img/structure/B1275947.png)

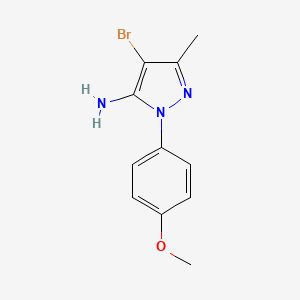

[(2-Ethylphenyl)amino](oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Ethylphenyl)aminoacetic acid is a compound that can be associated with a variety of chemical reactions and has potential applications in the synthesis of pharmaceuticals and other organic molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and characterization.

Synthesis Analysis

The synthesis of related α-amino acid esters has been demonstrated starting from ethyl 2,4-dioxo-4-phenylbutyrate, which involves a Pt-cinchona catalyzed enantioselective hydrogenation followed by crystallization to achieve enantiomerically pure derivatives . Another paper describes the use of OxymaPure in conjunction with DIC for the synthesis of α-ketoamide derivatives, showcasing the efficiency of this reagent in improving yield and purity . These methodologies could potentially be adapted for the synthesis of (2-Ethylphenyl)aminoacetic acid.

Molecular Structure Analysis

A structural study of a related dipeptide compound using vibrational spectroscopy and DFT calculations provides insights into the molecular structure and characterization of such compounds . The study includes the analysis of vibrational properties and electronic delocalization, which are crucial for understanding the behavior of (2-Ethylphenyl)aminoacetic acid at the molecular level.

Chemical Reactions Analysis

The kinetics of acetic acid-catalyzed ring-opening reactions of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with various amino acid ethyl esters have been investigated, revealing insights into the reaction mechanisms and the influence of substituents on reaction rates . This information could be valuable when considering the reactivity of (2-Ethylphenyl)aminoacetic acid in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various biotransformations and the determination of absolute configurations of stereoisomers . Additionally, the Lossen rearrangement mediated by a related reagent has been shown to be an effective method for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization . These studies provide a foundation for understanding the properties and reactivity of (2-Ethylphenyl)aminoacetic acid.

Applications De Recherche Scientifique

1. Efficient Synthesis Using OxymaPure/DIC Approach

El‐Faham et al. (2013) demonstrated the efficiency of OxymaPure, ethyl 2-cyano-2-(hydroxyimino)acetate, as an additive in the carbodiimide (DIC) method for synthesizing α-ketoamide derivatives. The compounds exhibited superior purity and yield compared to other methods, highlighting the potential of this approach in synthetic organic chemistry (El‐Faham et al., 2013).

2. Formation of Novel Compounds via Condensation Reactions

Al-Mousawi & El-Apasery (2012) investigated the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with active methylene reagents, leading to the formation of various novel compounds. This research showcases the versatility of these reactants in synthesizing structurally diverse molecules (Al-Mousawi & El-Apasery, 2012).

3. Vibrational Analysis and Quantum Chemical Computation

Bell & Dhas (2019) conducted a comprehensive vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid. The research offers insights into the molecular structure, bonding features, and electronic properties, providing valuable data for understanding the chemical behavior of similar compounds (Bell & Dhas, 2019).

4. Structural Characterization and Molecular Docking

Sharma et al. (2018) synthesized and elucidated the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through in silico modeling. The study provides a foundation for the development of novel therapeutic agents (Sharma et al., 2018).

Applications in Corrosion Inhibition and Antimicrobial Activities

1. Eco-Friendly Corrosion Inhibitor

Yadav, Kumar, & Gope (2014) synthesized amino acid derivatives and investigated their role as inhibitors for mild steel corrosion. The study emphasizes the high efficiency and eco-friendly nature of these inhibitors, contributing to the field of material preservation (Yadav, Kumar, & Gope, 2014).

2. Synthesis and Antimicrobial Activities of Benzothiazine Derivatives

Kalekar, Bhat, & Koli (2011) synthesized benzothiazine derivatives and evaluated their antimicrobial activities. The research provides insights into the potential use of these compounds in combating bacterial and fungal infections (Kalekar, Bhat, & Koli, 2011).

3. Synthesis and Antimicrobial Screening of Mannich Bases

Mogilaiah & Sakram (2004) discussed the synthesis and antimicrobial screening of novel Mannich bases bearing the 1,8-Naphthyridine moiety. Their findings contribute to the development of new antimicrobial agents (Mogilaiah & Sakram, 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (2-Ethylphenyl)aminoacetic acid are currently unknown. This compound is a specialty product for proteomics research

Biochemical Pathways

Given its use in proteomics research, it may influence protein-related pathways, but the exact pathways and their downstream effects require further investigation .

Pharmacokinetics

These properties, which impact the bioavailability of the compound, would need to be determined through pharmacokinetic studies .

Result of Action

As a research compound, its effects may vary depending on the specific experimental context .

Propriétés

IUPAC Name |

2-(2-ethylanilino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-7-5-3-4-6-8(7)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZMNPJDVPTESD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406425 |

Source

|

| Record name | [(2-ethylphenyl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50740-38-0 |

Source

|

| Record name | [(2-ethylphenyl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

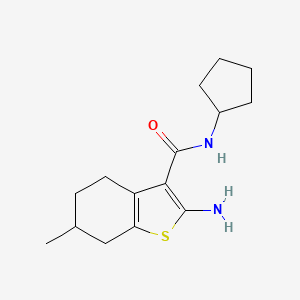

![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)

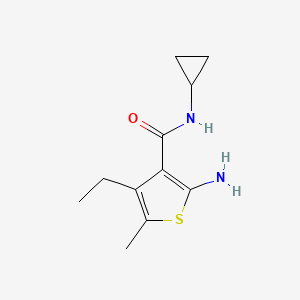

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)

![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)